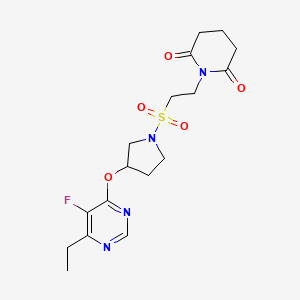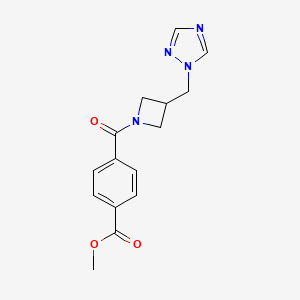
methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including cell shape maintenance, cell division, and intracellular transport .
Mode of Action
This suggests that methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate might interact with tubulin in a similar manner. Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s potential inhibition of tubulin polymerization would affect the microtubule dynamics within cells. Microtubules play a crucial role in the mitotic spindle, which is necessary for chromosome segregation during cell division. Disruption of this process can lead to cell cycle arrest, specifically at the G2/M phase, and eventually apoptosis .
Result of Action
The potential result of the compound’s action, based on the effects of similar compounds, is the induction of apoptosis in cells . This is due to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with various enzymes and proteins, leading to changes in cellular function
Cellular Effects
Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate has been shown to have significant effects on various types of cells. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. Studies on threshold effects and potential toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
It is believed to interact with various transporters and binding proteins .
Subcellular Localization
It is thought to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. The azetidine ring can be introduced through nucleophilic substitution reactions, followed by esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the azetidine ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the ester group can yield the corresponding alcohol .
Scientific Research Applications
Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole and benzoate moieties and have shown significant biological activity.
1,2,3-triazole derivatives: These compounds are structurally similar and exhibit a wide range of biological activities, including antibacterial and antiviral properties.
Uniqueness
Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is unique due to the presence of both the azetidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-6-11(7-18)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXAYBLOEFBTKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2369724.png)

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)
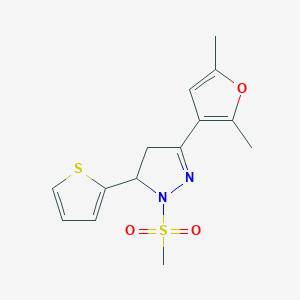
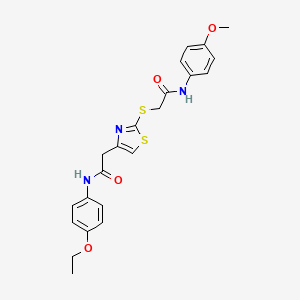
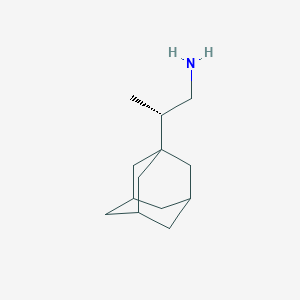
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B2369733.png)
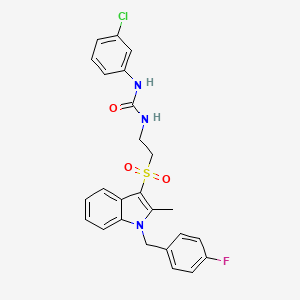

![1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2369737.png)
